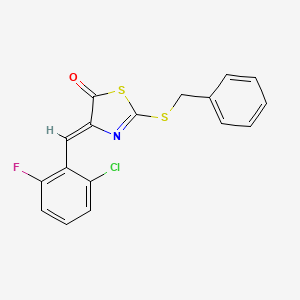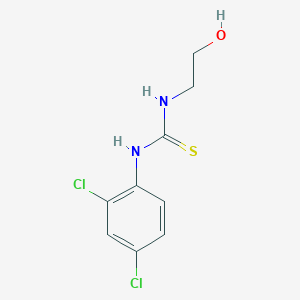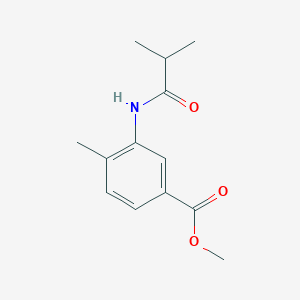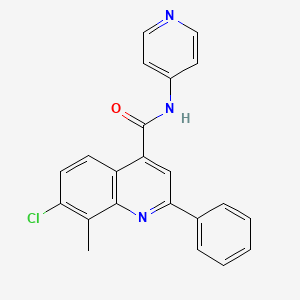
2-(benzylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one
Descripción general
Descripción
2-(benzylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one, also known as BTF, is a thiazolone derivative that has gained attention in scientific research due to its potential therapeutic properties. BTF has been investigated for its anti-tumor, anti-inflammatory, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound may also inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in animal models, indicating that it may be a safe compound for therapeutic use. However, further studies are needed to fully understand the biochemical and physiological effects of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(benzylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
1. Investigating the potential of 2-(benzylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one as a novel anti-cancer therapy in clinical trials.
2. Studying the mechanism of action of this compound to optimize its therapeutic potential.
3. Developing novel derivatives of this compound with improved anti-tumor properties.
4. Investigating the potential of this compound as an anti-inflammatory and anti-microbial agent in preclinical studies.
5. Exploring the potential of this compound as a drug delivery system for targeted cancer therapy.
In conclusion, this compound is a thiazolone derivative that has shown potential as an anti-tumor, anti-inflammatory, and anti-microbial agent. Its simple synthesis method makes it easily accessible for laboratory experiments, and further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
2-(benzylthio)-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been investigated for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have anti-microbial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-[(2-chloro-6-fluorophenyl)methylidene]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNOS2/c18-13-7-4-8-14(19)12(13)9-15-16(21)23-17(20-15)22-10-11-5-2-1-3-6-11/h1-9H,10H2/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYJXFUSLRRKEY-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC3=C(C=CC=C3Cl)F)C(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=N/C(=C\C3=C(C=CC=C3Cl)F)/C(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4686836.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4686838.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4686858.png)
![N-(2-chlorophenyl)-4-(2-{[(2-furylmethyl)amino]carbonothioyl}hydrazino)-4-oxobutanamide](/img/structure/B4686864.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4686866.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B4686871.png)
![methyl 4-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4686877.png)
![5-bromo-2-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B4686882.png)



![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B4686915.png)
![2-[2-(3,4-dimethylphenoxy)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4686923.png)